molecular formula C13H19NO3 B040187 (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate CAS No. 117049-14-6

(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

Cat. No. B040187
CAS RN: 117049-14-6
M. Wt: 237.29 g/mol
InChI Key: IBDIOGYTZBKRGI-LLVKDONJSA-N
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Description

“(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate” is an organic compound with the molecular formula C13H19NO3 . It is a carbamate ester, which is a category of organic compounds with the general formula R2NC(O)OR . Carbamates are formally derived from carbamic acid (NH2COOH) .


Synthesis Analysis

The synthesis of “(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate” is generally obtained by reacting phenylglycinol with t-butyl chloroformate . During the reaction, phenylglycinol and tert-butyl chloroformate are added into the reaction flask, and reacted under the action of an auxiliary catalyst (such as dimethylamine) to generate the target product .


Molecular Structure Analysis

The molecular structure of “(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate” consists of 13 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass of the molecule is 237.295 Da and the monoisotopic mass is 237.136490 Da .


Chemical Reactions Analysis

As a carbamate, “(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate” can participate in various chemical reactions. In water solutions, the carbamate anion slowly equilibrates with the ammonium NH+4 cation and the carbonate CO2−3 or bicarbonate HCO−3 anions .


Physical And Chemical Properties Analysis

“(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate” has a density of 1.1±0.1 g/cm3, a boiling point of 382.4±35.0 °C at 760 mmHg, and a flash point of 185.0±25.9 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . The polar surface area is 59 Å2 .

Scientific Research Applications

Pharmaceutical Manufacturing

Chiral phenylglycinol, which includes BOC-L-Phenylglycinol, is a very important chemical in pharmaceutical manufacturing . It’s often used as a key building block for many pharmaceuticals synthesis .

Synthesis of Neurotrophic Agents

Enantiopure phenylglycinols, including BOC-L-Phenylglycinol, are used in the synthesis of neurotrophic agents . These agents are used to support the growth, survival, and differentiation of both developing and mature neurons.

Synthesis of h5-HT1D Receptor Agonists

BOC-L-Phenylglycinol is used in the synthesis of h5-HT1D receptor agonists . These agonists are used in the treatment of migraines and other types of headaches.

Synthesis of Antimitotic Agents

BOC-L-Phenylglycinol is used in the synthesis of antimitotic agents . These agents inhibit mitosis (cell division), and are used in cancer treatment to stop the proliferation of cancer cells.

Synthesis of P21-Activated Kinases (PAK4) Inhibitors

BOC-L-Phenylglycinol is used in the synthesis of p21-activated kinases (PAK4) inhibitors . These inhibitors are used in cancer treatment, as PAK4 plays a crucial role in the growth and spread of cancer cells.

Peptide Synthesis

BOC-L-Phenylglycinol is used in peptide synthesis . Peptides have a wide range of applications in medicine, including as hormones, neurotransmitters, and as pharmaceutical drugs.

Biocatalytic Cascade Systems

BOC-L-Phenylglycinol is used in biocatalytic cascade systems . These systems use a series of biocatalytic reactions to convert bio-based materials into high value-added chiral compounds .

Synthesis of Chiral Compounds

BOC-L-Phenylglycinol is used in the synthesis of chiral compounds . These compounds have a high degree of specificity and are used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

BOC-L-Phenylglycinol, also known as (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate or (S)-(+)-2-(Boc-amino)-2-phenylethanol, is a compound with a variety of potential applications in the field of organic synthesis, pharmaceuticals, agrochemicals, and dye fields .

Target of Action

It’s known that this compound is used as a starting material for the enantioselective synthesis of piperidine-containing alkaloids . These alkaloids have a wide range of biological activities and can interact with various targets in the body.

Mode of Action

It’s known that the compound is used in the synthesis of other compounds, where it likely interacts with its targets through chemical reactions .

Biochemical Pathways

BOC-L-Phenylglycinol is involved in the synthesis of phenylglycinol-derived oxazolopiperidone lactams . These lactams are used as starting materials for the enantioselective synthesis of piperidine-containing alkaloids . The exact biochemical pathways affected by these compounds can vary widely depending on the specific alkaloid synthesized.

Pharmacokinetics

Its physical and chemical properties, such as its melting point (1410 to 1470 °C), boiling point (3894±350 °C at 760 mmHg), and insolubility in water , may influence its bioavailability and pharmacokinetic profile.

Result of Action

The molecular and cellular effects of BOC-L-Phenylglycinol’s action are likely dependent on the specific compounds it is used to synthesize. For example, when used to synthesize piperidine-containing alkaloids, the resulting compounds can have a wide range of biological activities .

Action Environment

The action, efficacy, and stability of BOC-L-Phenylglycinol can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its storage recommendation in an inert atmosphere at room temperature . Furthermore, its efficacy and action can be influenced by the pH and the presence of other compounds in the reaction environment.

properties

IUPAC Name

tert-butyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDIOGYTZBKRGI-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426848
Record name tert-Butyl [(1S)-2-hydroxy-1-phenylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

CAS RN

117049-14-6
Record name (S)-2-((N-tert-Butoxycarbonyl)amino)-2-phenylethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117049146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl [(1S)-2-hydroxy-1-phenylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-[(N-tert-Butoxycarbonyl)amino]-2-phenylethanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4CBC55RQN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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